6-(2-Nitrophenyl)-3-azabicyclo[3.2.0]heptane
Description
Properties
Molecular Formula |
C12H14N2O2 |
|---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
6-(2-nitrophenyl)-3-azabicyclo[3.2.0]heptane |
InChI |
InChI=1S/C12H14N2O2/c15-14(16)12-4-2-1-3-9(12)10-5-8-6-13-7-11(8)10/h1-4,8,10-11,13H,5-7H2 |
InChI Key |
JXPDUVOHBLUOTB-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CNCC2C1C3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
[3+2] Cycloaddition Approach
Developed by Enamine Ltd., this scalable route employs:
Key Components
- Dipole : Azomethine ylide (generated in situ from sarcosine and aldehydes)
- Dipolarophile : Cyclobut-1-enecarboxylic acid ester
- Solvent : Toluene or dichloromethane
- Temperature : Reflux conditions (80–110°C)
- React cyclobutene ester with azomethine ylide (2:1 molar ratio)
- Purify via column chromatography (silica gel, hexane/ethyl acetate)
- Hydrogenate nitro group (if starting from nitro precursor) using Pd/C catalyst
This method produced multigram quantities (5–20 g scale) with >85% purity by HPLC.
Comparative Method Analysis
Structural Validation
Exit Vector Plot (EVP) analysis confirms the 3-azabicyclo[3.2.0]heptane core exhibits:
- Spatial Coverage : 148° azimuth / 67° altitude vectors
- H-bond Donor Capacity : pKa ~8.5 (calculated)
- 3D Complexity : Fsp³ = 0.78
Synthetic Challenges
- Regioselectivity : Competing [2+2] pathways require careful dipole stabilization
- Nitro Group Stability : Decomposition observed above 150°C during thermal cyclizations
Chemical Reactions Analysis
6-(2-Nitrophenyl)-3-azabicyclo[3.2.0]heptane undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert nitro groups to amines.
Substitution: Nucleophilic substitution reactions can occur at the nitro group or other reactive sites on the molecule.
Common reagents and conditions used in these reactions include organic solvents like methanol or chloroform, and specific catalysts or modifiers to enhance reaction rates and selectivity .
Scientific Research Applications
6-(2-Nitrophenyl)-3-azabicyclo[3.2.0]heptane has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(2-Nitrophenyl)-3-azabicyclo[3.2.0]heptane involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit bacterial enzymes by binding to their active sites, thereby preventing the synthesis of essential bacterial cell wall components . The pathways involved often include inhibition of transpeptidase enzymes, crucial for bacterial cell wall cross-linking .
Comparison with Similar Compounds
Research Findings and Challenges
- Synthesis : The nitro group’s ortho position may sterically hinder [2+2] cycloadditions, requiring tailored reaction conditions (e.g., Lewis acid catalysis) .
- Biological Activity : Analogous compounds show that substituent size and electronics critically influence receptor affinity. The nitro group’s meta or para positioning (vs. ortho) might enhance potency but requires further study .
- Toxicity : Nitroaromatic moieties are prone to metabolic reduction, generating reactive intermediates. Prodrug strategies (e.g., tert-butyl carbamate protection ) could mitigate this.
Biological Activity
6-(2-Nitrophenyl)-3-azabicyclo[3.2.0]heptane is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antibacterial and neuropharmacological research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C12H14N2O2 |
| Molecular Weight | 218.25 g/mol |
| IUPAC Name | 6-(2-nitrophenyl)-3-azabicyclo[3.2.0]heptane |
| InChI Key | JXPDUVOHBLUOTB-UHFFFAOYSA-N |
The compound's structure features a bicyclic framework with a nitrophenyl group, which is significant for its biological interactions.
The biological activity of 6-(2-Nitrophenyl)-3-azabicyclo[3.2.0]heptane is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit bacterial enzymes by binding to their active sites, thereby disrupting essential processes such as cell wall synthesis, which is crucial for bacterial survival.
- Receptor Binding : Research indicates that derivatives of this compound exhibit varying affinities for dopamine receptors (D(2L) and D(3)), suggesting potential applications in neuropharmacology .
Antibacterial Activity
Several studies have investigated the antibacterial properties of 6-(2-Nitrophenyl)-3-azabicyclo[3.2.0]heptane and its derivatives:
- Case Study 1 : A study demonstrated that compounds derived from this bicyclic structure showed significant activity against various strains of bacteria, including MRSA (Methicillin-resistant Staphylococcus aureus). The minimal inhibitory concentration (MIC) values were found to be comparable to existing antibiotics, indicating promising therapeutic potential .
- Case Study 2 : In vitro assays revealed that the compound effectively inhibited the growth of Gram-positive bacteria by targeting penicillin-binding proteins (PBPs), which are vital for bacterial cell wall synthesis .
Neuropharmacological Effects
The interaction with dopamine receptors suggests that 6-(2-Nitrophenyl)-3-azabicyclo[3.2.0]heptane may also play a role in neuropharmacology:
- Binding Affinity Studies : Research has shown that enantiomers of this compound exhibit distinct binding affinities at dopamine receptor subtypes, which could lead to the development of new treatments for neurological disorders such as schizophrenia and Parkinson's disease .
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
